molecular formula C6H7N3O3 B13919912 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide

1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide

Cat. No.: B13919912
M. Wt: 169.14 g/mol
InChI Key: CJSBVOANQWDNNK-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C7H9N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinecarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C6H7N3O3/c1-9-5(11)3(4(7)10)2-8-6(9)12/h2H,1H3,(H2,7,10)(H,8,12)

InChI Key

CJSBVOANQWDNNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N

Origin of Product

United States

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